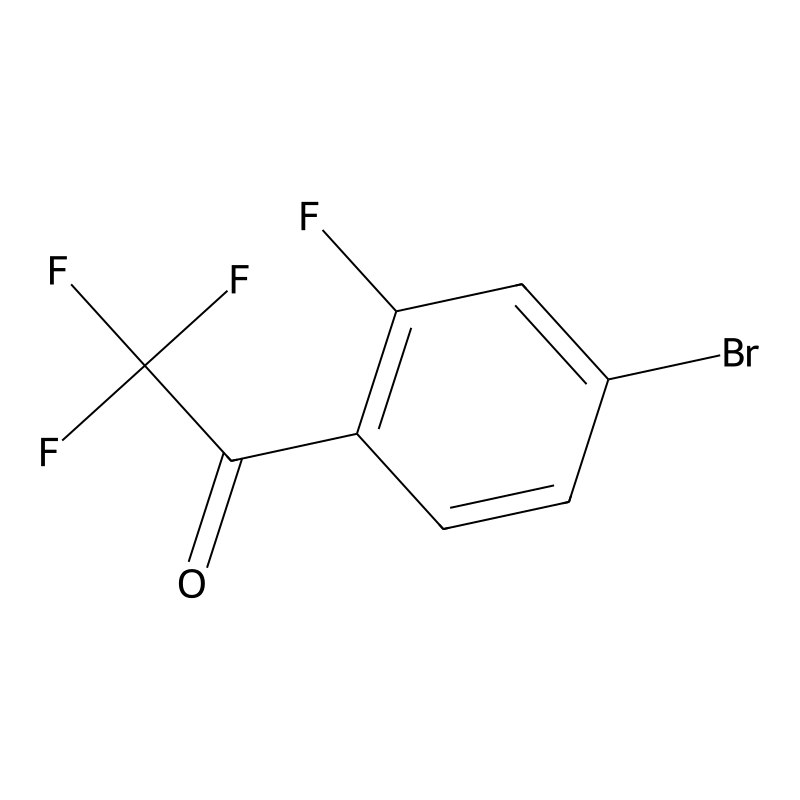1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique trifluoromethyl ketone structure. Its molecular formula is , and it possesses a bromine atom and a fluorine atom on the aromatic ring, contributing to its chemical reactivity and potential biological activity. The compound is known for its distinctive properties due to the presence of multiple halogen atoms, which can influence both its physical characteristics and reactivity in
- Nucleophilic Addition Reactions: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols or other functional groups.
- Electrophilic Aromatic Substitution: The presence of bromine and fluorine on the aromatic ring can direct electrophiles to specific positions on the ring, allowing for further functionalization.
- Reduction Reactions: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves several methods:
- Direct Halogenation: Starting from 2,2,2-trifluoroacetophenone, bromination and fluorination can be performed using halogenating agents under controlled conditions.
- Friedel-Crafts Acylation: An aromatic compound may undergo acylation with trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the trifluoroethanone moiety.
- Chemoenzymatic Synthesis: Recent advancements have explored using enzymes to facilitate the synthesis of complex organic molecules from simpler precursors, enhancing selectivity and yield .
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has potential applications in various fields:
- Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
- Material Science: Due to its unique electronic properties derived from fluorination.
- Chemical Research: As an intermediate in organic synthesis for developing new materials or pharmaceuticals.
Several compounds share structural similarities with 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Contains chlorine instead of bromine | |
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Chlorine at a different position | |
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanone | Similar bromination but lacks fluorine | |
| 1-(4-Iodophenyl)-2,2,2-trifluoroethanone | Contains iodine; potentially different reactivity | |
| 1-(4-Nitrophenyl)-2,2,2-trifluoroethanone | Nitro group introduces different electronic properties |
The unique combination of bromine and fluorine in 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone distinguishes it from these similar compounds by potentially enhancing its biological activity and reactivity due to the electron-withdrawing effects of these halogens.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








